(Z)-4-Dodecenal

Description

Significance of Aldehydes as Semiochemicals in Biological Communication

Semiochemicals are chemical signals that carry information between organisms, and they are fundamental to the survival and reproduction of many species. nih.goventomologyjournals.com These compounds are broadly classified as pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. entomologyjournals.com Allelochemicals can be further categorized as allomones (beneficial to the emitter), kairomones (beneficial to the receiver), and synomones (beneficial to both). nih.gov

Aldehydes, a class of organic compounds characterized by a formyl group, are a prominent group of semiochemicals. nih.gov Their volatility and reactivity make them effective signaling molecules over various distances. In the world of insects, for instance, aldehydes derived from fatty acid metabolism are common components of sex pheromones, particularly in Lepidoptera. plantprotection.pl These chemical cues are vital for mate location and recognition. plantprotection.pl Beyond insects, aldehydes play diverse roles in the chemical language of plants, mammals, and even microorganisms, influencing behaviors such as foraging, aggregation, and defense. entomologyjournals.comnih.gov

Overview of (Z)-4-Dodecenal as a Naturally Occurring Fatty Aldehyde

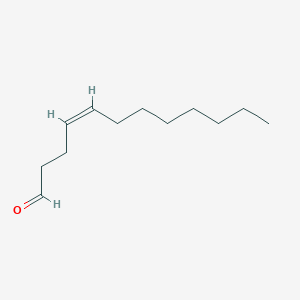

This compound is classified as a fatty aldehyde, a group of long-chain aldehydes containing at least 12 carbon atoms. foodb.ca With the chemical formula C₁₂H₂₂O, it is a monounsaturated aldehyde, featuring a carbon-carbon double bond at the fourth position with a (Z) or cis configuration. This specific structure is crucial to its biological activity and the olfactory responses it elicits.

This compound has been identified in various natural sources. For instance, it is reportedly present in coriander leaves. chemicalbook.com Furthermore, research has identified this compound as a component of the essential oils of certain plants, such as in the species Ducrosia anethifolia. Its presence in these organisms suggests a role in their chemical ecology, potentially as a defense compound or an attractant.

One of the most well-documented roles of this compound is in the chemical communication of the crested auklet (Aethia cristatella), a seabird found in the Bering Sea. oup.com During the breeding season, these birds emit a distinct citrus-like odor, of which this compound is a key component, along with other aliphatic aldehydes like (Z)-4-decenal and (Z)-6-dodecenal. oup.comresearchgate.net This chemical signature is believed to be involved in mate attraction and species recognition.

Interdisciplinary Research Perspectives on Chemical Mediated Interactions

The study of this compound and similar semiochemicals necessitates an interdisciplinary approach, drawing from chemistry, biology, ecology, and even nanotechnology. nih.gov Understanding the biosynthesis, perception, and behavioral consequences of these chemical signals requires a multifaceted research strategy.

For example, the investigation into the crested auklet's unique scent involves ornithology to study bird behavior, analytical chemistry to identify and quantify the volatile compounds, and chemical ecology to understand the evolutionary significance of the odorant. oup.comresearchgate.netmyspecies.info Research has delved into the biosynthesis of this compound in these birds, suggesting it is derived from fatty acid metabolism. researchgate.net

Furthermore, the potential applications of semiochemicals in areas like pest management highlight the practical implications of this research. nih.govplantprotection.pl By understanding how insects use chemicals like aldehydes to find mates or host plants, scientists can develop targeted and environmentally friendly control strategies. plantprotection.pl The study of how nanoparticles might influence the production of secondary metabolites, including aldehydes in plants, opens up new avenues in agricultural science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,12H,2-7,10-11H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDSVCBSAMNPL-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885185 | |

| Record name | 4-Dodecenal, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity, citrusy aroma | |

| Record name | (Z)-4-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats and non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | (Z)-4-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.847 | |

| Record name | (Z)-4-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21944-98-9, 30390-51-3 | |

| Record name | (Z)-Dodec-4-enal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21944-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tangerinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021944989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecenal, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecenal, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-4-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DODECANAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANGERINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJA6BV46A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution in Diverse Biological Systems

Avian Systems: Characterization as a Volatile Odorant Component in Seabirds

In the avian world, (Z)-4-Dodecenal is a notable component of the distinct, citrus-like scent produced by certain species of auklets, small seabirds found in the Bering Sea and North Pacific. nih.govalaska.edu This odor is believed to play a role in social signaling and chemical defense. nih.govmyspecies.info

Research has confirmed the presence of this compound in the feather secretions of the Crested Auklet (Aethia cristatella). researchgate.netoup.com During the breeding season, these birds emit a strong tangerine-like odor from their plumage. researchgate.netunm.edu Gas chromatography/mass spectrometry analyses of these secretions have identified a blend of six even-numbered aliphatic aldehydes, including this compound, as the dominant volatile compounds. researchgate.net These aldehydes are produced in specialized wick-like feathers and are thought to be derived from fatty acid metabolism. researchgate.netoup.com

The chemical signature of the Crested Auklet is complex, and this compound does not act alone. It co-occurs with its isomer, (Z)-6-Dodecenal. myspecies.inforesearchgate.net Evidence suggests that the C-12:1 aldehyde component previously identified in Crested Auklets is, in fact, a mixture of these two isomers. nih.govmyspecies.info This combination of related compounds contributes to the unique scent profile of the species. The consistent presence of both isomers points towards a controlled biosynthetic pathway. researchgate.netresearchgate.net

A comparative analysis of the odorant profiles of different auklet species reveals significant chemical divergence. While the Crested Auklet's scent is dominated by even-numbered aldehydes, including this compound, the closely related Whiskered Auklet (Aethia pygmaea) produces an odor composed mainly of odd-numbered aldehydes like heptanal (B48729) and nonanal, with no detectable unsaturated aldehydes. nih.govoup.com This distinct difference in chemical composition between the two species suggests species-specific biosynthetic pathways and likely different evolutionary pressures shaping their chemical signals. nih.govoup.com Both species, however, produce a citrus-like odor. unm.edu

Table 1: Comparative Odorant Profiles of Aethia Species

| Compound Class | Crested Auklet (Aethia cristatella) | Whiskered Auklet (Aethia pygmaea) |

| Dominant Aldehydes | Even-numbered (C6-C12) | Odd-numbered (e.g., heptanal, nonanal) |

| Unsaturated Aldehydes | Present (e.g., this compound) | Not detected |

This table is based on findings that highlight the differing chemical compositions of the odorants produced by the Crested Auklet and the Whiskered Auklet. nih.govoup.com

The production of this compound and other aldehydes in Crested Auklets is not constant. The intensity of the citrus-like odor is more pronounced during the breeding season, suggesting a role in reproductive activities. unm.edu Studies have consistently detected these compounds in feathers and secretory tissues across different colonies and in multiple years, indicating a stable, yet seasonally variable, chemical signature. oup.com The concentration of these volatile compounds is significantly higher in the specialized wick feathers compared to contour feathers, highlighting a specific anatomical source for the odor. oup.com

Comparative Analysis of Odorant Profiles Across Avian Taxa (e.g., Whiskered Auklet, Aethia pygmaea)

Microbial Systems: Role in Bacterial Volatile Organic Compound Production

Beyond the avian realm, related dodecenal compounds have been identified in the context of marine microbiology, specifically in the volatile organic compounds produced by certain bacteria.

Investigations into the outer membrane vesicles (OMVs) of the marine bacterium Dinoroseobacter shibae have led to the identification of volatile aldehydes. frontiersin.orgresearchgate.net While these studies primarily identified (Z)-5-dodecenoic acid and the more volatile (Z)-5-dodecenal within the OMVs, they also noted that this compound is a very close isomer. frontiersin.orgresearchgate.net These OMVs are spherical vesicles secreted by the bacteria and are thought to play a role in intercellular communication, such as quorum sensing inhibition. frontiersin.org The presence of these dodecenals in OMVs suggests a potential function as signaling molecules in the marine environment. frontiersin.orgresearchgate.net

Secretion Pathways and Mechanisms of Volatile Aldehyde Transport by Microorganisms

Volatile organic compounds (VOCs), including aldehydes, are released by numerous bacteria and are crucial for intra- and interspecific interactions. researchgate.net While the passive diffusion of VOCs is a common method of transport, recent research has highlighted more complex mechanisms. frontiersin.org

One such mechanism involves Outer Membrane Vesicles (OMVs), which are spherical vesicles secreted by Gram-negative bacteria. frontiersin.orgresearchgate.net A study on the marine bacterium Dinoroseobacter shibae identified (Z)-5-dodecenal, a closely related isomer of this compound, as a VOC transported within these OMVs. frontiersin.orgresearchgate.net This was the first instance of a volatile aldehyde being detected in OMVs, suggesting a novel pathway for the extracellular transport of these compounds. frontiersin.org The transport of aldehydes via OMVs may serve to protect the volatile compounds from the surrounding environment and facilitate their delivery to target organisms. researchgate.netfrontiersin.org

The production of aldehydes by microorganisms is not without challenges, as these compounds can be toxic to the producing cells. nih.gov To mitigate this, some bacteria have evolved mechanisms such as protein microcompartments that sequester aldehyde intermediates. nih.gov Furthermore, the hydrophobic and volatile nature of many aldehydes aids in their separation from the aqueous fermentation environment. nih.gov

Research has also shown that certain bacterial VOCs, such as tridecanal (B79276) and tetradecanal (B130844) emitted by Carnobacterium divergens, can induce root formation in plants. nih.gov This highlights the ecological significance of volatile aldehyde transport in mediating interactions between microorganisms and plants.

Plant Systems: Presence in Botanical Extracts and Essential Oils

This compound has been identified as a naturally occurring compound in a variety of plant-based extracts and essential oils. thegoodscentscompany.combedoukian.com Its presence contributes to the characteristic aroma profiles of these botanicals.

This compound is reportedly present in coriander leaves (Coriandrum sativum L.). thegoodscentscompany.comchemicalbook.com The essential oil derived from coriander leaves is known for its complex aroma, which is composed of numerous volatile compounds, with aldehydes being a major group. frontiersin.orgtandfonline.com

Studies have identified a variety of dodecenal isomers in coriander leaf oil. While (E)-2-dodecenal is often reported as a major constituent, this compound has also been noted as an important odorant. tandfonline.comresearchgate.netperfumerflavorist.com The composition of volatile compounds in coriander can vary depending on the cultivar and growing conditions. frontiersin.orgjst.go.jp For instance, one study analyzing the essential oil of four coriander cultivars found that (E)-2-dodecenal was a main component in all of them. nih.gov Another analysis of coriander leaf essential oil reported the presence of (E)-2-dodecenal at 7.51%. tandfonline.com The major volatile compounds in the leaves and stems of growing coriander plants include decanal, (E)-2-decenal, (E)-2-undecenal, and 2-dodecenal. jst.go.jp

Table 1: Key Aldehydes Identified in Coriandrum sativum Leaf Oil

| Compound Name | Relative Percentage/Note | Source |

| (E)-2-Decenal | 32.23% | tandfonline.com |

| (E)-2-Dodecenal | 7.51% | tandfonline.com |

| Dodecanal | 4.07% | tandfonline.com |

| (E)-2-Tetradecenal | 6.56% | tandfonline.com |

| This compound | Important Odorant | researchgate.netperfumerflavorist.com |

Analogous dodecenal compounds are significant contributors to the aroma of various citrus oils. The genus Citrus includes important crops like oranges, mandarins, lemons, and grapefruits, which are hybrids of ancestral species such as the mandarin orange, pomelo, and citron. wikipedia.orgwikipedia.orgyoutube.cominrae.fr

In a study of clementine peel oil (Citrus reticulata Blanco cv. Clementine), (Z)-2-dodecenal was identified as a volatile compound. researchgate.net Another analysis of clementine oil also noted the presence of dodecenal. researchgate.netthegoodscentscompany.com Furthermore, research on Citrus reticulata has pointed to the presence of (Z)-4-decenal, a related unsaturated aldehyde. nih.gov The trans-2-Dodecenal isomer is particularly effective in enhancing mandarin and tangerine flavors. perfumerflavorist.com

Dodecenal isomers have also been found in extra-virgin olive oil. A comparative analysis of different brands of extra-virgin olive oils identified (E)-2-dodecenal. nih.gov The volatile profiles of olive oils are complex, with numerous aldehydes contributing to their characteristic aromas and potential off-flavors. researchgate.netmdpi.com

Table 2: Occurrence of Dodecenal Analogs in Citrus and Olive Oils

| Compound | Source | Finding | Reference |

| (Z)-2-Dodecenal | Clementine Oil (Citrus reticulata) | Identified as a volatile compound. | researchgate.netnih.gov |

| (E)-2-Dodecenal | Extra-Virgin Olive Oil | Identified in a comparative analysis. | nih.gov |

| trans-2-Dodecenal | Clementine and Tangerine Flavors | Lifts and enhances citrus profiles. | perfumerflavorist.com |

| Dodecenal | Clementine Mandarin Peel Oil | Component of the essential oil. | thegoodscentscompany.comperfumerflavorist.com |

| (Z)-4-Decenal | Citrus reticulata | Identified as a volatile compound. | nih.govthegoodscentscompany.com |

Ecological Functions and Biological Activities of Z 4 Dodecenal

Chemical Defense Strategies in Vertebrates

(Z)-4-Dodecenal has been identified as a key component in the chemical defense strategy of certain bird species, most notably the crested auklet (Aethia cristatella). researchgate.netoup.com This seabird emits a distinct citrus-like odor, which has been found to be composed of a mixture of volatile aldehydes, including this compound. researchgate.netmyspecies.info

Repellency and Anti-Ectoparasitic Efficacy in Avian Hosts

Research has demonstrated that the volatile compounds produced by crested auklets, including this compound, have a repellent and toxic effect on ectoparasites. myspecies.inforesearchgate.net The chemical odorant of these birds has been shown to be effective against various arthropods, including mosquitoes and ticks. oup.com Laboratory trials have confirmed that synthetic versions of the auklet's odorant are strongly repellent to mosquitoes. oup.com This suggests that this compound contributes to an endogenous form of mosquito repellent in these birds. oup.com The presence of such chemical defenses is thought to provide an evolutionary advantage by reducing the burden of parasites and the pathogens they may transmit. researchgate.net

The crested auklet's odorant is comprised of several aliphatic aldehydes, with this compound being one of the consistently detected constituents during the breeding season. oup.com The unique chemical signature of the crested auklet, which includes this compound, is believed to function as a chemical defense against these ectoparasites. oup.com

Synergistic Effects of Aldehyde Mixtures on Repellent Activity

Table 1: Aldehyde Constituents of Crested Auklet Odorant

| Compound | Chemical Class | Role in Mixture |

|---|---|---|

| n-Hexanal | Saturated Aldehyde | Component of the defensive secretion. researchgate.netoup.com |

| n-Octanal | Saturated Aldehyde | A major component of the odorant. researchgate.netoup.com |

| n-Decanal | Saturated Aldehyde | Component of the defensive secretion. researchgate.netoup.com |

| (Z)-4-Decenal | Unsaturated Aldehyde | Component of the defensive secretion. researchgate.netoup.com |

| This compound | Unsaturated Aldehyde | Key component of the defensive secretion with anti-ectoparasitic properties. researchgate.netmyspecies.info |

| (Z)-6-Dodecenal | Unsaturated Aldehyde | Isomer present in the odorant mixture. researchgate.netmyspecies.info |

| Hexanoic Acid | Carboxylic Acid | Putative oxidation product, not always present. oup.com |

| Octanoic Acid | Carboxylic Acid | Putative oxidation product, not always present. oup.com |

This table is based on data from multiple sources detailing the chemical composition of the crested auklet's defensive odor. researchgate.netoup.commyspecies.infooup.com

Concentration-Dependent Biological Responses in Chemical Defense

The effectiveness of the crested auklet's chemical defense is dependent on the concentration of the aldehyde mixture. myspecies.info Higher concentrations of the repellent compounds lead to a stronger deterrent effect on ectoparasites. myspecies.infoalaska.edu This suggests that individual birds capable of producing a more concentrated chemical signature are likely to be more successful in repelling parasites. myspecies.info Research has shown that the concentration of these aldehydes on the feathers of crested auklets can be significantly high, reaching levels that are two to three orders of magnitude greater than some initial estimates. oup.com This high concentration is crucial for the odorant to function effectively as a chemical defense. oup.com

Interspecies and Intraspecies Chemical Communication

Beyond its role in defense, this compound and related aldehydes are involved in chemical communication. The distinct odor of the crested auklet, for instance, is not only a defense mechanism but is also implicated in social signaling, such as mate selection. researchgate.net

Modulatory Roles in Olfactory Receptor Activation (based on related compounds)

While direct studies on this compound's specific role in olfactory receptor activation are limited, research on related compounds provides insight into its potential functions. In a study on the human musk olfactory receptor OR5AN1, this compound was used as a negative control. researchgate.netresearchgate.net This was because it is unsaturated in the γ-δ position, unlike the α-β unsaturated aldehydes that were found to enhance the receptor's response to musk. researchgate.netresearchgate.net This suggests that the position of the double bond is critical for the modulatory activity on this specific receptor.

Conversely, other research has shown that (E)-2-alkenals, which are structurally related to this compound, can activate the transient receptor potential ankyrin 1 (TRPA1) channel, a detector of chemical irritants. nih.gov The study demonstrated that (E)-2-dodecenal was a potent activator of TRPA1. nih.gov This indicates that dodecenal isomers can have significant, though differing, effects on sensory receptors, highlighting the importance of stereochemistry in biological activity.

Quorum Sensing Inhibition in Bacterial Bioassays (for related dodecenals)

Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules called autoinducers. nih.govspringermedizin.de The disruption of quorum sensing, known as quorum quenching, is a strategy for controlling bacterial virulence and biofilm formation. scielo.brplos.org While specific studies on this compound are not prevalent, research on related compounds suggests a potential role. For example, the release of dodecenal by certain plants in response to insect herbivores attracts parasites of those herbivores, indicating a role in complex ecological signaling cascades that could involve microbial participants. nih.gov The ability of various natural compounds to act as quorum sensing inhibitors (QSIs) is an active area of research, with many molecules from marine microorganisms and other natural sources showing promise in disrupting bacterial communication. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-2-dodecenal |

| (E)-2-hexenal |

| (E)-2-octenal |

| (Z)-4-decenal |

| This compound |

| (Z)-6-dodecenal |

| Decanal |

| Hexadecanol |

| Hexanal |

| Hexanoic acid |

| Heptanal (B48729) |

| Nonanal |

| Octanal (B89490) |

| Octanoic acid |

| Tetradecane |

Contextual Analysis of Aldehydes as Pheromone Components in Insect Communication (e.g., Lepidopteran Sex Pheromones)

Aldehydes represent a significant class of chemical compounds that function as sex pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). nih.gov These long-chain, unsaturated aldehydes are crucial components of the complex chemical blends that females release to attract males for mating, often over considerable distances. pnas.org The specificity of this chemical communication is paramount for reproductive isolation and is achieved through precise variations in the pheromone blend, including the chain length of the molecules, the number and position of double bonds, the geometry (Z or E configuration) of these bonds, the nature of the functional group, and the exact ratio of the different compounds in the blend. researchgate.net

The biosynthesis of these aldehyde pheromones typically originates from common fatty acids. pnas.orgnih.gov Through a series of enzymatic modifications, including desaturation to create double bonds and chain-shortening, specific fatty acyl precursors are formed. A fatty acyl reductase enzyme then reduces the fatty acyl precursor to an alcohol, which can subsequently be oxidized to the final aldehyde pheromone component. jst.go.jp This biosynthetic pathway highlights the conversion of primary metabolites into highly specific semiochemicals.

The role of the aldehyde functional group is critical. Many moth pheromones are composed of C10 to C18 acetates, alcohols, or aldehydes. pnas.org The functional group can be interconverted, which may explain the differences in pheromone blends among closely related species. nih.gov Aldehydes can act as the major, attractive component of a pheromone blend, or they can be minor components that synergize the effect of the major compounds. In some cases, they can even act as behavioral antagonists; for instance, bombykal (B13413) is released by the female silkworm moth, Bombyx mori, along with the primary attractant bombykol, to act as an antagonist. mdpi.com

For the male moth to successfully locate a female, its olfactory system must not only detect the pheromone but also process the signal and then reset itself to detect subsequent changes in the pheromone plume. This resetting mechanism involves odorant-degrading enzymes (ODEs) located in the antennae. researchgate.netfrontiersin.org Aldehyde oxidases (AOXs) are a key group of ODEs that metabolize aldehyde pheromones into their corresponding carboxylic acids, effectively inactivating the signal and allowing the male's olfactory system to remain sensitive to the ongoing chemical trail. mdpi.comfrontiersin.org

The following table provides examples of aldehyde pheromones identified in various Lepidopteran species, illustrating their structural diversity and role in chemical communication.

| Species | Common Name | Aldehyde Pheromone Component(s) | Role |

| Amyelois transitella | Navel Orangeworm | (Z,Z)-11,13-Hexadecadienal | Sex Pheromone frontiersin.org |

| Bombyx mori | Silkworm Moth | (E,Z)-10,12-Hexadecadienal (Bombykal) | Behavioral Antagonist mdpi.comfrontiersin.org |

| Plutella xylostella | Diamondback Moth | (Z)-11-Hexadecenal | Sex Pheromone frontiersin.org |

| Helicoverpa zea | Corn Earworm | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal | Pheromone Components |

| Ostrinia furnacalis | Asian Corn Borer | (Z)-11-Tetradecenal, (E)-11-Tetradecenal | Pheromone Components pnas.org |

| Callosamia promethea | Promethea Moth | (E,E,Z,Z)-4,6,11,13-Hexadecatetraenal | Major Sex Pheromone mdpi.comresearchgate.net |

| Galleria mellonella | Greater Wax Moth | Nonanal, Undecanal (B90771) | Major Pheromone Components researchgate.netmdpi.com |

Advanced Synthetic Methodologies for Z 4 Dodecenal

Chemo-selective and Stereospecific Synthesis Approaches

The primary challenge in synthesizing (Z)-4-dodecenal is the selective formation of the cis (or Z) isomer of the double bond at the C4 position. Chemo-selectivity is also crucial to ensure that the aldehyde functional group is formed without unwanted side reactions.

Synthesizing this compound typically involves a sequence of reactions designed to build the carbon skeleton and introduce the required functional groups in a controlled manner. One documented multi-step pathway begins with a precursor alcohol and proceeds through several transformations to yield the final aldehyde. chemicalbook.com

A representative five-step synthesis illustrates this process, starting from (Z)-2-decen-1-ol. chemicalbook.com The sequence involves converting the alcohol to a halide, extending the carbon chain, and finally oxidizing the resulting alcohol to the target aldehyde. This ensures the Z-configuration of the pre-existing double bond is maintained while the aldehyde moiety is introduced at the end of the sequence.

Table 1: Example of a Multi-Step Synthesis Pathway for this compound

| Step | Reactants/Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | (Z)-2-Decen-1-ol, Phosphorus tribromide | Diethyl ether, 0 - 20 °C | Conversion of alcohol to alkyl bromide. |

| 2 | Sodium hydride, Tetrahydrofuran | 20 °C, 15.5 hours | Formation of a key intermediate via nucleophilic substitution. |

| 3 | Lithium bromide, Sodium chloride | Dimethyl sulfoxide, Water, 165 °C, 6 hours | Halide exchange or subsequent reaction. |

| 4 | Lithium aluminium tetrahydride | Diethyl ether, 20 °C, 5 hours | Reduction to form the C12 alcohol precursor. |

This table is based on a synthetic route reported in the literature. chemicalbook.com

Another multi-step approach involves the bromination of 2-octyn-1-ol, followed by a Grignard coupling reaction and subsequent selective reduction and oxidation steps to form the final unsaturated aldehyde.

Organometallic reagents and the Wittig reaction are cornerstones of modern organic synthesis, offering powerful tools for carbon-carbon bond formation with excellent stereochemical control. mt.comwikipedia.org The Wittig reaction is particularly well-suited for the synthesis of this compound because it allows for the reliable creation of a Z-configured double bond. libretexts.org

The reaction involves an aldehyde or ketone reacting with a phosphorus ylide (the Wittig reagent). udel.eduadichemistry.com For Z-alkene synthesis, unstabilized ylides are typically employed, as they react to form the Z-isomer with high selectivity. libretexts.orgdalalinstitute.com A common route to this compound involves the reaction of octanal (B89490) with a specific phosphorus ylide. The ylide itself is generated by treating a phosphonium (B103445) salt with a strong base, such as sodium hydride in DMSO. scispace.com

Table 2: Key Components of a Z-Selective Wittig Reaction for Dodecenal Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Aldehyde | Octanal | Provides the C8 portion of the final molecule. |

| Phosphonium Salt | (4-Hydroxybutyl)triphenylphosphonium bromide | Precursor to the ylide; provides the C4 portion with the eventual aldehyde group. |

| Base | Sodium hydride, Sodium amide | Deprotonates the phosphonium salt to generate the reactive ylide. libretexts.org |

This table outlines the general components for a Wittig reaction tailored to synthesize a dodecenal structure. scispace.comresearchgate.net

The reaction proceeds through a betaine (B1666868) intermediate which then forms a cyclic oxaphosphetane. dalalinstitute.com This intermediate subsequently collapses to form the desired Z-alkene and triphenylphosphine (B44618) oxide, with the formation of the stable phosphorus-oxygen double bond driving the reaction to completion. adichemistry.com

The preparation of analytical reference standards is essential for validating the structure of synthesized compounds and for use in biological assays where purity is paramount. For this compound, this requires a synthetic method that guarantees high stereochemical integrity.

The Wittig reaction is often the method of choice for synthesizing reference standards due to its high Z-selectivity. libretexts.org Following the synthesis, rigorous purification is necessary to achieve high isomeric purity. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to separate the this compound from any E-isomer or other impurities.

Structural confirmation of the purified standard is achieved through spectroscopic analysis. Methods like 1H-NMR (Proton Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are used to validate the molecular structure and confirm the geometry of the double bond by comparing the resulting spectra against established databases.

Utilization of Organometallic Reagents and Wittig-type Reactions

Efficiency and Scalability Considerations in Laboratory Synthesis

Wittig and organometallic-based methods are favored in research laboratories because of their excellent stereospecificity, which is crucial for producing high-purity this compound. However, these multi-step syntheses can be complex and may use sensitive or expensive reagents, which can limit their scalability. scispace.com For instance, developing a "multi-gram" synthesis requires careful selection of starting materials to avoid hazardous and costly chemicals. scispace.commdpi.com

For larger-scale production, alternative methods like the hydroformylation of 1-dodecene (B91753) might be considered due to greater operational simplicity and catalyst efficiency. However, such methods may produce a mixture of isomers, lacking the precise stereocontrol of the Wittig reaction. Therefore, laboratory synthesis prioritizes the high-fidelity production of the specific Z-isomer, accepting the complexities of multi-step sequences to achieve the required purity and stereochemistry. Key reaction conditions, including strict temperature control (e.g., 0–20°C for sensitive steps) and the use of an inert atmosphere (argon or nitrogen), are essential to maximize yield and prevent unwanted side reactions like isomerization.

Advanced Analytical Techniques for Z 4 Dodecenal Characterization and Quantification

Hyphenated Chromatographic-Spectrometric Methods

Hyphenated techniques, which link a separation method like gas chromatography with a detection method like mass spectrometry, provide the high selectivity and sensitivity required for the definitive analysis of (Z)-4-dodecenal.

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Absolute Quantification

Gas chromatography-mass spectrometry (GC/MS) stands as a cornerstone technique for the analysis of volatile compounds such as this compound. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint.

For this compound, GC/MS analysis allows for its unambiguous identification by comparing its retention time and mass spectrum with those of a pure, synthesized standard. myspecies.info The mass spectrum of this compound exhibits characteristic fragment ions that aid in its identification. myspecies.info

Absolute quantification, crucial for determining the exact concentration of the aldehyde in a sample, is often achieved using the standard additions method or by creating calibration curves with an internal standard. tandfonline.com To enhance accuracy, especially in complex biological matrices, deuterated internal standards like d3-(Z)-4-dodecenal can be employed to compensate for any analyte loss during sample preparation and injection. The use of selected ion monitoring (SIM) mode in GC/MS can further increase sensitivity and selectivity for trace-level quantification by focusing the detector on specific fragment ions of the target analyte. tandfonline.comgcms.cz

Table 1: Example GC/MS Parameters for Volatile Aldehyde Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-5 (apolar phase) | Separation of dodecenal isomers based on volatility. frontiersin.orgfrontiersin.org |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. pan.olsztyn.pl |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. pan.olsztyn.pl |

| Oven Program | Initial temp 40°C, ramped | Programmed temperature increase to separate compounds with a wide range of boiling points. pan.olsztyn.pl |

| MS Detector | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |

| MS Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. tandfonline.com |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

While standard GC/MS is powerful, high-resolution mass spectrometry (HRMS) offers an even greater level of confidence in structural identification. myspecies.info HRMS instruments, such as a JEOL SX102, can measure the mass-to-charge ratio of an ion to four or more decimal places. myspecies.info This high precision allows for the calculation of a unique elemental formula for a given mass. For this compound (C₁₂H₂₂O), HRMS can distinguish its exact molecular weight from other compounds that might have the same nominal mass but different elemental compositions, thereby confirming its identity with very high certainty. myspecies.info

Application of Retention Indices for Isomer Differentiation

Isomers, molecules with the same chemical formula but different structures, often produce very similar mass spectra, making their differentiation by MS alone challenging. chromatographyonline.com This is particularly true for positional isomers of dodecenal. Retention indices (RI), specifically the Kováts retention index system, provide an additional, highly reliable identification parameter that is independent of many chromatographic variables. chromatographyonline.comembrapa.br

The retention index relates the retention time of an analyte to those of a homologous series of n-alkanes run under the same chromatographic conditions. frontiersin.orgfrontiersin.org Studies have shown that positional isomers of dodecenal have distinct retention indices on a given GC column. For instance, on an apolar DB-5 column, this compound has a reported retention index of 1393, while its close isomer, (Z)-5-dodecenal, has a lower RI of 1389. frontiersin.orgfrontiersin.orgresearchgate.net This difference, though small, is measurable and allows for the clear differentiation of the two isomers, which is critical for accurate chemical characterization in complex natural extracts like auklet odorants or bacterial volatiles. myspecies.infofrontiersin.orgfrontiersin.org

Table 2: Retention Indices (RI) for Dodecenal Isomers on a DB-5 Column

| Compound | Retention Index (RI) | Reference |

|---|---|---|

| This compound | 1393 | frontiersin.orgfrontiersin.org |

| (Z)-5-Dodecenal | 1389 | frontiersin.orgfrontiersin.org |

Sample Preparation and Extraction Techniques for Volatile Aldehydes

The selection of an appropriate sample preparation technique is a critical first step in the analysis of this compound. The goal is to efficiently extract and concentrate the volatile aldehyde from its matrix while minimizing degradation, contamination, and the co-extraction of interfering substances.

Solid Phase Microextraction (SPME) for Non-invasive Volatile Collection

Solid Phase Microextraction (SPME) is a solvent-free, non-invasive, and highly effective technique for extracting volatile and semi-volatile compounds from a sample's headspace (the gas phase above the sample) or directly from a liquid sample. oup.com A fused silica (B1680970) fiber coated with a specific polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injector of a GC, where the trapped analytes are thermally desorbed for analysis. researchgate.net

For volatile aldehydes, headspace SPME (HS-SPME) is commonly used. pan.olsztyn.plpan.olsztyn.pl The choice of fiber coating is crucial for efficient extraction; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a broad range of volatile compounds, including aldehydes. pan.olsztyn.plpan.olsztyn.pl The method can be optimized by adjusting parameters such as extraction temperature and time to maximize analyte recovery. kis.si SPME is widely applied for analyzing volatile aldehydes in diverse matrices, from microorganisms to food products. nih.govoup.com

Solvent Extraction and Enrichment Strategies

Traditional solvent extraction remains a valuable and widely used method for isolating volatile compounds. This technique involves using an organic solvent, such as dichloromethane, to extract analytes from a sample. frontiersin.org The choice of solvent is critical to ensure good recovery of the target aldehyde. Following extraction, the solvent is typically evaporated to concentrate the analytes before GC/MS analysis. frontiersin.org

A more advanced technique is Solvent-Assisted Flavor Evaporation (SAFE), which combines vacuum distillation with solvent extraction. nih.govresearchgate.net This method is particularly gentle, operating at low temperatures to minimize the thermal degradation of sensitive analytes and the formation of artifacts, which can be a concern with other extraction methods. nih.gov Both simple solvent extraction and SAFE are effective strategies for creating an enriched sample extract that can be further purified or directly analyzed. researchgate.net

Bioanalytical Methods for Activity Profiling

Bioanalytical methods are crucial for understanding the biological relevance of this compound, particularly in the context of insect chemical ecology. These techniques couple chemical separation with a biological detector to pinpoint active compounds within complex mixtures.

Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used to identify which volatile compounds in a mixture are perceived by an insect's antenna. peerj.comnih.gov In this method, the effluent from a gas chromatograph is split into two streams. One stream is directed to a standard chemical detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), for chemical identification. The other stream is passed over an isolated insect antenna, and the electrophysiological responses (depolarizations) are recorded as an electroantennogram (EAG). peerj.comnih.gov

This technique has been instrumental in identifying insect semiochemicals, including pheromones and kairomones. For instance, in studies of various moth species, GC-EAD has been used to screen for and identify active compounds that elicit a response in the insect's antennae. peerj.comnih.gov While specific GC-EAD studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is standard for determining the electrophysiological activity of this and related unsaturated aldehydes in insects. nih.govresearcher.lifepageplace.de For example, research on the Crested Auklet has identified this compound as one of six aliphatic aldehydes in its odorant, and GC-EAD would be a primary tool for confirming its ability to elicit an olfactory response in relevant ectoparasites. oup.com Similarly, studies on other Lepidoptera have successfully used GC-EAD to identify related dodecenal isomers as key pheromone components. researchgate.netresearchgate.net

The general process for GC-EAD analysis involves:

Sample Injection : A volatile sample containing this compound is injected into the gas chromatograph.

Separation : The compounds are separated based on their boiling points and interactions with the chromatographic column.

Detection : As compounds elute, they are simultaneously detected by the chemical detector and the insect antenna.

Data Analysis : The EAG responses are aligned with the chromatogram peaks to identify the biologically active compounds.

Table 1: Illustrative GC-EAD Active Compounds in Various Insects (Examples)

| Insect Species | Active Compound(s) Identified via GC-EAD | Reference |

| Antispila oinophylla | (Z)-5-tetradecenal, (Z)-7-tetradecenal | nih.gov |

| Holocacista rivillei | (Z)-5-dodecenal, (Z)-7-tetradecenal | nih.gov |

| Drosophila suzukii | α-pinene, 3-methylbutyl acetate, 2-hexanol, E-β-ocimene, Z-3-hexenol, β-caryophyllene, α-humulene | mdpi.com |

| Helicoverpa armigera | Benzaldehyde and other proprietary lure components | peerj.com |

This table provides examples of compounds identified using GC-EAD in various insect species to illustrate the application of the technique, as direct GC-EAD data for this compound was not the primary focus of the cited studies.

Bioassay-guided fractionation is a classic strategy used to isolate and identify biologically active compounds from a complex mixture. tandfonline.com This process involves a stepwise separation of a crude extract into simpler fractions, with each fraction being tested for biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

The general workflow for bioassay-guided fractionation is as follows:

Crude Extract Preparation : An extract is prepared from a biological source, such as a plant or insect gland. tandfonline.comcambridge.org

Initial Bioassay : The crude extract is tested for the desired biological activity.

Fractionation : The crude extract is separated into fractions using chromatographic techniques like column chromatography. tandfonline.comtandfonline.com

Bioassay of Fractions : Each fraction is tested, and the most active ones are selected for further purification.

Iterative Purification : The process of fractionation and bioassay is repeated, often using more refined techniques like high-performance liquid chromatography (HPLC), until a pure compound is isolated. tandfonline.comtandfonline.com

Structure Elucidation : The structure of the isolated active compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). tandfonline.comtandfonline.com

In the context of this compound, this approach could be used to identify it as a key bioactive component from a natural source. For example, if an extract from a plant or insect shows pheromonal or defensive properties, bioassay-guided fractionation would be the method to pinpoint this compound as the causative agent. Research on Eryngium foetidum utilized this method to isolate the anthelmintic compound trans-2-dodecenal, a structural isomer of this compound. cambridge.orgresearchgate.net This demonstrates the utility of the technique in identifying specific bioactive aldehydes from a natural matrix.

Table 2: Example of a Bioassay-Guided Fractionation Scheme

| Fractionation Step | Fractions Generated | Bioassay Result | Action |

| Initial Methanol Extract | Crude Extract | Active | Proceed with fractionation |

| Solvent Partitioning | n-Hexane, Ethyl Acetate, 50% Methanol | n-Hexane and Ethyl Acetate fractions active. tandfonline.comtandfonline.com | Fractionate active portions |

| Column Chromatography (n-Hexane fraction) | 10 Sub-fractions | Sub-fraction 4 shows highest activity. | Purify Sub-fraction 4 |

| Preparative HPLC (Sub-fraction 4) | Pure Compounds | Compound X identified as active. | Structure Elucidation of Compound X |

This table provides a generalized example of the bioassay-guided fractionation process, drawing parallels from methodologies used for similar compounds. tandfonline.comtandfonline.com

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Electrophysiological Responses

Methodological Challenges in Accurate Quantification and Avoiding Sample Degradation

The accurate quantification of this compound is fraught with challenges, primarily due to its inherent instability and the complexities of the matrices in which it is found. oup.com

Aliphatic aldehydes, including this compound, are susceptible to oxidation. oup.com This can lead to the degradation of the sample, resulting in an underestimation of the compound's concentration and the potential formation of artifactual oxidation products. For example, when studying the chemical signature of the Crested Auklet, which includes this compound, concerns were raised that samples stored in vials with air at temperatures above freezing could lead to oxidation and a skewed representation of the bird's natural odor profile. oup.com The large surface area of substrates like feathers can provide ample sites for the oxidation of aldehydes. oup.com

Key challenges include:

Oxidative Degradation : The aldehyde functional group is easily oxidized to a carboxylic acid, and the double bond can also be subject to oxidation. This requires that samples be handled under inert atmospheres (like nitrogen or argon) and stored at low temperatures to minimize degradation. oup.com

Isomerization : The (Z)-configuration of the double bond can potentially isomerize to the more stable (E)-configuration, especially when exposed to heat, light, or acidic/basic conditions. This necessitates careful control of experimental conditions during extraction, purification, and analysis.

Matrix Effects : When quantifying this compound in complex biological or food samples, other components in the matrix can interfere with the analysis, leading to inaccurate results. Techniques like solid-phase microextraction (SPME) can help to selectively extract volatile compounds and reduce matrix effects.

Purity and Reference Standards : The purity of this compound can be a concern, with some commercial sources having assay values below 95%. who.int Accurate quantification relies on high-purity, well-characterized reference standards.

Low Concentrations : In many biological systems, this compound is present at very low concentrations, requiring highly sensitive analytical instrumentation and methods with low limits of detection (LOD) and quantification (LOQ). who.int

To mitigate these challenges, researchers must employ rigorous sample handling protocols, including low-temperature storage, use of antioxidants where appropriate, and rapid analysis after sample collection. Furthermore, the use of internal standards and robust validation of analytical methods are essential for achieving accurate and reproducible quantification of this compound. oup.com

Toxicological and Environmental Safety Assessment Research Methodologies

In Vitro and In Vivo Testing Strategies for Safety Evaluation

A comprehensive safety evaluation of (Z)-4-dodecenal involves a combination of laboratory-based tests, both outside and within living organisms. These tests are designed to identify potential adverse effects on human health.

Read-Across Approaches Using Structurally Similar Analogues

In the absence of direct toxicological data for this compound, a common and scientifically accepted practice is the use of read-across approaches. acs.org This method involves using data from structurally similar chemicals, known as analogues, to predict the toxicological properties of the target compound. acs.org For this compound, several analogues have been utilized to estimate its safety profile for various endpoints.

The selection of appropriate analogues is critical and is based on shared structural features and predicted metabolic pathways. acs.orgresearchgate.net For instance, (Z)-4-Decenal, which differs from this compound only by a two-carbon shorter chain length, has been used to estimate acute oral and dermal toxicity, as well as skin sensitization potential. Another analogue, (E)-4-Decenal, also with a shorter carbon chain, has been considered for skin and eye irritation, skin sensitization, and mutagenicity assessments. Furthermore, (E)-2-Dodecenal, a structural isomer, is deemed acceptable for evaluating skin sensitization and in vivo genotoxicity. A mixture of decenal isomers has also been employed to assess skin sensitization. This tiered approach, combining data from various analogues, allows for a more complete toxicological profile when data on the specific substance is limited. researchgate.net

Table 1: Analogues Used in the Read-Across Assessment of this compound

| Analogue Name | CAS Number | Structural Relationship to this compound | Toxicological Endpoints Assessed |

| (Z)-4-Decenal | 21662-09-9 | Shorter chain length (two carbons) | Acute oral toxicity, acute dermal toxicity, skin sensitization |

| (E)-4-Decenal | 65405-70-1 | Shorter chain length (two carbons) | Skin irritation, eye irritation, skin sensitization, mutagenicity, in vivo genotoxicity |

| (E)-2-Dodecenal | 20407-84-5 | Structural isomer | Skin sensitization, in vivo genotoxicity |

| Isomer mixture of Decenals | Various | Shorter chain length (two carbons) | Skin sensitization |

This table is based on information from a public report by the Australian Industrial Chemicals Introduction Scheme (AICIS).

Assessment of Dermal Irritation and Sensitization Potential

The potential for a chemical to cause skin irritation or elicit an allergic reaction (skin sensitization) is a key aspect of its safety assessment. The aldehyde functional group present in this compound is a known structural alert for skin irritation.

Skin sensitization is another critical endpoint. Many aldehydes, though not all, have the potential to act as skin sensitizers. researchgate.net The mechanism often involves the formation of a Schiff base with proteins in the skin. researchgate.net For the assessment of this compound, data from analogues like (Z)-4-Decenal, (E)-4-Decenal, and (E)-2-Dodecenal are utilized. While specific results from sensitization tests on these analogues are not detailed in the available public reports, the use of multiple analogues strengthens the assessment. The human repeated insult patch test (HRIPT) is a method used in the fragrance industry to confirm the absence of skin sensitization at specific doses. researchgate.net

Evaluation of Mutagenicity and Genotoxicity

Mutagenicity refers to the capacity of a chemical to induce changes in the genetic material (DNA) of cells, while genotoxicity is a broader term for harmful effects on genetic material. europa.eu Assessing these endpoints is crucial as genetic damage can lead to cancer or inherited diseases. nih.gov

For this compound, the evaluation of mutagenicity and genotoxicity again relies on read-across data from analogues. Analogue 2, (E)-4-Decenal, tested negative in a bacterial reverse mutation assay (Ames test). Similarly, analogue 3, (E)-2-Dodecenal, was negative in an in vivo micronucleus test. Another structural relative, trans-4-decen-1-al, also showed negative results in both the Ames test and an in vivo mouse micronucleus test. femaflavor.org

The standard approach for evaluating mutagenicity/genotoxicity involves a battery of tests to cover different genetic endpoints: gene mutations, chromosome breakage (clastogenicity), and changes in chromosome number (aneugenicity). europa.eu An in vitro gene mutation study in bacteria (Ames test) is a common first step. europa.eu If in vitro tests show positive results, in vivo studies are typically required to determine if the effect occurs in a whole organism. europa.eu Although some α,β-unsaturated aldehydes have shown genotoxic potential in vitro, in vivo genotoxicity and carcinogenicity are often observed only at highly irritating concentrations, which may not be relevant for typical human exposure levels from fragrance use.

Computational Toxicology: Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational toxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful tool for predicting the toxicological properties of chemicals without conducting animal testing. nih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.govnih.gov

Development of Mechanistic Models for Predicting Biological Endpoints (e.g., Skin Sensitization Potency)

QSAR models are increasingly being developed to predict specific toxicological endpoints like skin sensitization. researchgate.netresearchgate.net For aldehydes, these models can be based on their reaction chemistry. researchgate.net Many aldehydes, including some fragrance allergens, are known to cause skin sensitization through the formation of a Schiff base with skin proteins. researchgate.net QSAR models have been developed for these types of aldehydes that incorporate parameters related to reactivity and hydrophobicity. researchgate.net

The development of such models involves creating a training set of chemicals with known activities to build the model and a separate test set to validate its predictive power. nih.gov These models can help in classifying chemicals based on their mechanism of action rather than just their functional group. researchgate.net

Analysis of Molecular Descriptors and Reaction Mechanisms in QSAR Studies

The foundation of QSAR models lies in the use of molecular descriptors, which are numerical values that characterize the properties of a molecule. wiley.com These descriptors can be categorized as constitutional, geometrical, topological, and quantum chemical, among others. nih.gov

In the context of aldehydes, QSAR studies have identified several important descriptors for predicting toxicity. These include:

Electrophilicity: The ability of a molecule to accept electrons is a key factor in the reactivity of aldehydes with biological macromolecules. nih.govresearchgate.net

Bulkiness and Steric Hindrance: The size and shape of the molecule can influence its ability to interact with biological targets. nih.govqsardb.org

Hydrophobicity: Often represented by the octanol-water partition coefficient (log K_ow), this descriptor affects the absorption and distribution of the chemical in biological systems. nih.govtandfonline.com

By analyzing these descriptors, QSAR models can provide insights into the mechanisms of toxicity. europa.eu For example, models for the genotoxicity of aldehydes have highlighted the roles of electrophilicity, bulkiness, and hydrophobicity. nih.gov Similarly, for skin sensitization, reactivity and hydrophobicity are key parameters in QSAR models for aldehydes that act via Schiff base formation. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Studies of Aldehydes

| Descriptor Category | Specific Descriptor Example | Relevance to Aldehyde Toxicity |

| Electronic | Electrophilicity Index (ω), LUMO energy | Describes the reactivity of the aldehyde group with nucleophilic biological molecules like proteins and DNA. nih.goveuropa.euresearchgate.net |

| Steric/Topological | Molecular Connectivity Index | Relates to the size and shape of the molecule, which can affect its binding to receptors or enzymes. researchgate.nettandfonline.com |

| Physicochemical | Octanol-Water Partition Coefficient (log K_ow) | Indicates the hydrophobicity of the molecule, influencing its absorption, distribution, and membrane permeability. nih.govresearchgate.nettandfonline.com |

This table synthesizes information from various QSAR studies on aldehydes. nih.govresearchgate.nettandfonline.comeuropa.euresearchgate.net

Regulatory Science and Risk Assessment Frameworks for Flavoring and Fragrance Ingredients

The safety of flavoring and fragrance ingredients, including unsaturated aliphatic aldehydes like this compound, is ensured through comprehensive research and evaluation by various international regulatory and scientific bodies. researchgate.netsicherheitsbewerter.info These organizations have developed sophisticated risk assessment frameworks that rely on extensive toxicological and environmental data to establish safe use levels for consumers and the environment. ifrafragrance.orgnih.gov

A cornerstone of modern safety evaluation is the principle of risk assessment, a systematic process involving four key steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. fao.org This process is applied differently for chemical and microbiological hazards but forms the basis of evaluations for food and fragrance ingredients. fao.org For chemical agents like flavorings, a dose-response assessment is a critical component. fao.org

Several key organizations are instrumental in the safety assessment of these ingredients, including the Research Institute for Fragrance Materials (RIFM), the International Fragrance Association (IFRA), the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and the European Food Safety Authority (EFSA). researchgate.netsicherheitsbewerter.infoeuropa.eu Their methodologies often incorporate the Threshold of Toxicological Concern (TTC), a concept that establishes a human exposure threshold below which there is a very low probability of appreciable risk to human health, especially for substances present at low levels in the diet for which limited toxicity data exist. nih.govwho.int

The Research Institute for Fragrance Materials (RIFM)

Established in 1966, the Research Institute for Fragrance Materials (RIFM) is an independent scientific body that evaluates the safety of fragrance ingredients. sicherheitsbewerter.info RIFM's primary mission is to generate, analyze, and distribute scientific data to provide a robust basis for the safe use of fragrances. sicherheitsbewerter.info Its work is overseen by the Expert Panel for Fragrance Safety, an independent group of international academic scientists that guides, reviews, and must approve all of RIFM's scientific findings before they are submitted for peer-reviewed publication. sicherheitsbewerter.inforifm.org

RIFM has compiled a comprehensive database containing over 78,000 references and more than 145,000 human health and environmental studies on fragrance and flavor materials. sicherheitsbewerter.info The safety assessment process is guided by a peer-reviewed Criteria Document that outlines a step-by-step approach. sicherheitsbewerter.inforifm.org This process involves a thorough analysis of existing data, in silico analysis, and the identification of "read-across" analogs to fill data gaps. nih.gov If necessary, additional data are generated through in vitro testing. nih.gov

For instance, in the safety assessment of this compound conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS), a read-across approach was utilized where data from structurally similar analogues were used to assess several toxicological endpoints. industrialchemicals.gov.au This is a common strategy when toxicity data for the specific chemical are not available. industrialchemicals.gov.au

RIFM's comprehensive safety assessments cover multiple critical endpoints for both human health and the environment. rifm.orgrifm.org

Key Human Health and Environmental Endpoints Evaluated by RIFM

| Endpoint Category | Specific Focus | Assessment Approach |

|---|---|---|

| Genotoxicity | Potential to alter or damage genetic material (DNA), including mutagenicity (gene mutations) and clastogenicity (chromosome damage). rifm.orgrifm.org | Any ingredient found to be genotoxic is banned for use by the fragrance industry. rifm.orgrifm.org |

| Repeated Dose Toxicity | Potential for systemic adverse effects from cumulative, long-term exposure. rifm.org | RIFM uses the Threshold of Toxicological Concern (TTC) to evaluate ingredients with low total aggregate systemic exposure, which helps in reducing animal testing. rifm.orgrifm.org |

| Reproductive Toxicity | Potential for adverse effects on fertility or on prenatal and postnatal development. rifm.org | Existing studies and the TTC approach are used to evaluate an ingredient's safe use. rifm.org |

| Skin Sensitization | Potential to cause an allergic reaction on the skin. rifm.org | A Quantitative Risk Assessment (QRA) is used. nih.goveuropa.eu If an ingredient is a potential sensitizer, a No Expected Sensitization Induction Level (NESIL) is determined, and a Maximum Acceptable Concentration (MAC) is calculated. rifm.orgsenzagen.com |

| Photoirritation & Photoallergenicity | Potential to cause a light-induced skin irritation or allergic reaction. rifm.org | If an ingredient causes a photoallergic reaction, it is banned. For photoirritants, a MAC is calculated. rifm.org |

| Local Respiratory Toxicity | Potential to cause adverse effects in the respiratory system. rifm.org | Data show that 99% of fragrance ingredients fall below the most conservative TTC and pose no risk of adverse respiratory effects. rifm.org |

| Environmental Safety | Potential impact on the aquatic environment. rifm.org | RIFM employs a framework for prioritizing fragrance materials for aquatic risk assessment, evaluating both environmental risk and hazard. ifrafragrance.orgrifm.org Materials determined to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) are banned. ifrafragrance.org |

The International Fragrance Association (IFRA)

The International Fragrance Association (IFRA) utilizes the scientific findings and risk assessments conducted by RIFM to establish its Standards. ifrafragrance.org These standards set the acceptable practices for the safe use of fragrance ingredients, which may include banning an ingredient, restricting its concentration in final consumer products, or specifying purity criteria. ifrafragrance.orgrifm.org The collaboration between RIFM's independent scientific assessment and IFRA's risk management ensures a robust, science-based approach to fragrance safety. ifrafragrance.org

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates the safety of food additives, including flavoring agents. researchgate.net The JECFA procedure for the safety evaluation of flavoring agents, first adopted in 1997, is a stepwise approach that integrates information on chemical structure, human intake, metabolism, and toxicology. researchgate.netwho.int

A key feature of the JECFA process is the grouping of flavoring agents into structurally related classes. nih.govwho.int This allows for a more efficient evaluation process, as substances with similar metabolic and biological properties can be assessed together. nih.govinchem.org The evaluation procedure uses the Threshold of Toxicological Concern (TTC) approach, where substances are categorized into one of three structural classes with corresponding human intake thresholds. who.intinchem.org If the estimated daily intake of a substance is below the threshold for its class, and it is not expected to be genotoxic, it is generally considered to be of no safety concern. inchem.orgnih.gov this compound has been evaluated by JECFA. nih.gov

JECFA Procedure for Safety Evaluation of Flavoring Agents

| Step | Description |

|---|---|

| Grouping | Flavoring agents are grouped based on structural similarity and common metabolic pathways. nih.govinchem.org |

| Structural Class | Substances are assigned to one of three structural classes (Class I, II, or III) based on their chemical structure. who.intinchem.org |

| Intake Assessment | The estimated daily per capita intake is calculated, often using the Maximised Survey-derived Daily Intake (MSDI) method. nih.govcaa.go.jp |

| Metabolic Fate | The substance is assessed to determine if it can be metabolized to innocuous products. researchgate.netinchem.org |

| Comparison to TTC | The estimated intake is compared to the established Threshold of Toxicological Concern (TTC) for its structural class. who.intinchem.org If intake is below the threshold and the substance is metabolized to harmless products, it is concluded to be of no safety concern at the current intake levels. nih.gov |

European Food Safety Authority (EFSA)

In the European Union, the European Food Safety Authority (EFSA) is responsible for the scientific risk assessment of food improvement agents, including flavorings. europa.eueuropa.eu The process is governed by a common authorization procedure (CAP) for food additives, enzymes, and flavorings. europa.eueffa.eu

EFSA's Panel on Food Additives and Flavourings (FAF) conducts the risk assessments, which are based on data submitted by applicants. europa.eu The required data include detailed information on the substance's identity, manufacturing process, chemical composition, stability, and toxicological profile. europa.eu EFSA has published detailed guidance for applicants on the necessary data for risk assessment. europa.eueffa.eu

Similar to JECFA, EFSA employs a group-based evaluation approach known as Flavouring Group Evaluations (FGEs). europa.eueuropa.eu This method assesses structurally and metabolically similar substances together. europa.eu The evaluation integrates information on structure-activity relationships, intake levels, metabolism, and toxicity to determine if a flavoring presents a risk to consumers under the proposed conditions of use. europa.eu Following a positive EFSA opinion, the European Commission can authorize the substance for inclusion in the Union list of flavorings. effa.eu

Current Research Gaps and Future Directions in Z 4 Dodecenal Studies

Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways

A significant gap in our knowledge of (Z)-4-dodecenal lies in the complete understanding of its biosynthetic pathways across different organisms. While it has been identified in various species, the precise enzymatic steps and genetic underpinnings of its formation are often not fully characterized. For instance, in the crested auklet (Aethia cristatella), this compound is a key component of the bird's citrus-like odorant, which also contains (Z)-6-dodecenal. myspecies.info This suggests species-specific biosynthetic machinery, as the whiskered auklet's odorant is composed of different aldehydes. myspecies.info

Future research should focus on identifying and characterizing the enzymes, such as desaturases and fatty acid synthases, involved in producing the specific double bond at the fourth carbon position in the Z configuration. Tracer studies using labeled precursors could be instrumental in mapping these pathways. A deeper understanding of these biosynthetic routes is crucial for explaining the diversity of chemical signals in nature and could pave the way for novel biotechnological production methods.

Deeper Understanding of Multifunctional Ecological Roles Across Broader Taxa

The known ecological roles of this compound are intriguing but likely represent only a fraction of its functions in nature. In crested auklets, the compound is implicated in chemical defense against ectoparasites and may also serve as a pheromone for mate attraction and species recognition. myspecies.inforesearchgate.netoup.com Beyond this well-studied example, the presence of this compound has been reported in other organisms, such as in the leaves of coriander, but its specific ecological significance in these contexts is less clear. chemicalbook.com

There is a pressing need to investigate the multifunctional roles of this compound across a wider range of taxa, including insects, plants, and microorganisms. For example, some aldehydes are known to act as repellents for certain insects. researchgate.net Research should explore whether this compound has similar properties and how its effects vary between different species and ecological contexts. This will require a combination of chemical ecology studies, behavioral assays, and field observations.

Development of Novel Biotechnological Applications for Controlled Production